molecular formula C23H21N5O3 B11268687 N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11268687
M. Wt: 415.4 g/mol
InChI Key: DYKPQXLXSGMUBQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and its substitution with ethoxyphenyl and phenoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions: The ethoxyphenyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions, where appropriate phenyl derivatives react with the triazole intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure and specific substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C23H21N5O3/c1-2-30-20-11-7-6-10-19(20)25-23(29)21-22(27-28-26-21)24-16-12-14-18(15-13-16)31-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,29)(H2,24,26,27,28)

InChI Key

DYKPQXLXSGMUBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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